2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro is a synthetic organic compound. Its structure suggests it may have applications in various fields such as chemistry, biology, and potentially medicine. The compound’s unique molecular arrangement could make it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro likely involves multiple steps, including the formation of the 2-(2-Methoxyethoxy)-ethyl group and the attachment of the 8-(cis-2-N-*OC tylcyclopro) moiety. Typical reaction conditions might include:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro may undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for therapeutic properties or as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for 2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would depend on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyethoxy)-ethyl 8-(trans-2-N-*OC tylcyclopro): A structural isomer with potentially different properties.
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclohexane): A similar compound with a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro’s unique structure, particularly the presence of the cis-2-N-*OC tylcyclopro moiety, may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
56971-72-3 |
---|---|
Molekularformel |
C24H46O4 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)ethyl 8-[(1R,2S)-2-octylcyclopropyl]octanoate |
InChI |
InChI=1S/C24H46O4/c1-3-4-5-6-8-11-14-22-21-23(22)15-12-9-7-10-13-16-24(25)28-20-19-27-18-17-26-2/h22-23H,3-21H2,1-2H3/t22-,23+/m0/s1 |
InChI-Schlüssel |
LINQKXSEKAWBOU-XZOQPEGZSA-N |
Isomerische SMILES |
CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)OCCOCCOC |
Kanonische SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.